REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=1[CH:5](Cl)Cl.[OH-].[Na+].[H][H]>[Pd].[C].O>[CH3:5][C:4]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:3]=1[C:2]([F:13])([F:1])[F:14] |f:1.2,4.5|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isomeric mixture
|
Quantity
|
263.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.72 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
420 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
At the same time, stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1000-ml autoclave which is equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the autoclave was put into oil bath
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 5 kg/cm2
|
Type
|
CUSTOM
|
Details
|
This started absorption of hydrogen
|
Type
|
STIRRING
|
Details
|
After the lapse of 4 hr, stir
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
CUSTOM
|
Details
|
Then, the catalyst and the salt were removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic phase was washed with 500 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, magnesium sulfate was removed by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |